2-Naphthalenecarboxamide, 3-hydroxy-7-methoxy-N-(2-methylphenyl)-

描述

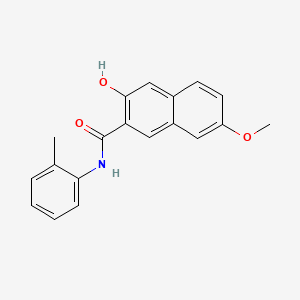

Chemical Structure and Properties 2-Naphthalenecarboxamide, 3-hydroxy-7-methoxy-N-(2-methylphenyl)- (CAS 5538-57-8) is a naphthalene derivative with a carboxamide group at position 2, a hydroxyl group at position 3, a methoxy group at position 7, and an N-(2-methylphenyl) substituent. This compound is classified as an azoic coupling component (C.I. Azoic Coupling Component 111), highlighting its role in dye synthesis .

属性

IUPAC Name |

3-hydroxy-7-methoxy-N-(2-methylphenyl)naphthalene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO3/c1-12-5-3-4-6-17(12)20-19(22)16-10-14-9-15(23-2)8-7-13(14)11-18(16)21/h3-11,21H,1-2H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISYIACJPZHHKAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C2=C(C=C3C=CC(=CC3=C2)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0063947 | |

| Record name | 2-Naphthalenecarboxamide, 3-hydroxy-7-methoxy-N-(2-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5538-57-8 | |

| Record name | 3-Hydroxy-7-methoxy-N-(2-methylphenyl)-2-naphthalenecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5538-57-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Naphthalenecarboxamide, 3-hydroxy-7-methoxy-N-(2-methylphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005538578 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthalenecarboxamide, 3-hydroxy-7-methoxy-N-(2-methylphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Naphthalenecarboxamide, 3-hydroxy-7-methoxy-N-(2-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxy-7-methoxy-N-(o-tolyl)naphthalene-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.455 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Formation of Acid Chloride Intermediate

- Starting material: 3-hydroxy-7-methoxy-2-naphthoic acid.

- Reagent: Phosphorus pentachloride (PCl5) or phosphorus trichloride (PCl3).

- Solvent: Anhydrous dioxane or chlorobenzene.

- Conditions: Stirring at 50 °C for 1–2 hours to convert the carboxylic acid to the corresponding acid chloride.

This step is critical for activating the carboxyl group towards nucleophilic substitution.

Amide Bond Formation

- Amine: 2-methylaniline (o-toluidine).

- Reaction: The acid chloride intermediate is reacted with the amine, typically in the same solvent or a compatible medium.

- Temperature: Maintained at 0–25 °C initially, then allowed to warm to room temperature.

- Duration: Several hours to ensure complete conversion.

This step forms the target amide linkage, yielding 2-Naphthalenecarboxamide, 3-hydroxy-7-methoxy-N-(2-methylphenyl)-.

Workup and Purification

- The reaction mixture is poured into iced water to precipitate the product.

- The solid is filtered, washed with cold water and organic solvents such as xylene to remove impurities.

- Further purification is achieved by recrystallization from solvents like ethanol or a mixture of ethanol-water.

- Drying under vacuum yields the pure compound.

Reaction Scheme Summary

| Step | Reactants/Intermediates | Reagents/Conditions | Product/Intermediate |

|---|---|---|---|

| 1 | 3-hydroxy-7-methoxy-2-naphthoic acid | PCl5 or PCl3, dioxane, 50 °C | 3-hydroxy-7-methoxy-2-naphthoyl chloride |

| 2 | 3-hydroxy-7-methoxy-2-naphthoyl chloride + 2-methylaniline | 0–25 °C, stirring | 2-Naphthalenecarboxamide, 3-hydroxy-7-methoxy-N-(2-methylphenyl)- |

| 3 | Crude amide | Ice water, filtration, recrystallization | Pure amide compound |

Analytical and Purity Considerations

- HPLC Analysis: Reverse phase HPLC using acetonitrile-water-phosphoric acid or formic acid mobile phases is employed to monitor purity and separate impurities during preparation.

- Mass Spectrometry: Confirms molecular weight and identity.

- NMR Spectroscopy: 1H and 13C NMR validate substitution patterns and amide formation.

- Recrystallization: Ensures >95% purity suitable for research and industrial applications.

Research Findings and Optimization Notes

- Reaction temperature and stoichiometry of phosphorus chlorides are critical for high yield and minimal side products.

- Slow addition of acid chloride to the amine solution at low temperature reduces polymerization and side reactions.

- Use of dry solvents and inert atmosphere (nitrogen or argon) improves product quality.

- Recrystallization solvent choice affects crystal morphology and purity.

Summary Table of Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Acid chloride formation | PCl5 or PCl3, dioxane, 50 °C, 1–2 hours | Ensure anhydrous conditions |

| Amide coupling | 2-methylaniline, 0–25 °C, several hours | Slow addition recommended |

| Workup | Ice water precipitation, filtration | Removes unreacted materials |

| Purification | Recrystallization from ethanol or ethanol-water | Achieves high purity (>95%) |

| Analytical methods | RP-HPLC, NMR, MS | Confirm structure and purity |

化学反应分析

Types of Reactions

2-Naphthalenecarboxamide, 3-hydroxy-7-methoxy-N-(2-methylphenyl)- undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The carbonyl group formed from oxidation can be reduced back to a hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Oxidation: 3-methoxy-7-oxo-2-naphthalenecarboxamide.

Reduction: 3-hydroxy-7-methoxy-2-naphthalenecarboxamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

2-Naphthalenecarboxamide, 3-hydroxy-7-methoxy-N-(2-methylphenyl)- is utilized in several scientific research fields:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of dyes and pigments due to its chromophoric properties.

作用机制

The mechanism of action of 2-Naphthalenecarboxamide, 3-hydroxy-7-methoxy-N-(2-methylphenyl)- involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes. In cancer research, it may inhibit the proliferation of cancer cells by interfering with specific signaling pathways.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Effects

The table below compares the target compound with five analogues, emphasizing substituent variations and their implications:

Functional and Regulatory Differences

- Electronic Effects : The 7-methoxy group in the target compound enhances electron density on the naphthalene ring, improving reactivity in diazo coupling reactions compared to analogues lacking this group (e.g., CAS 135-61-5) .

- Regulatory Status : The target compound’s inclusion in the NDSL contrasts with other derivatives (e.g., CAS 135-63-7), which may face stricter hazard assessments due to chlorine substituents .

- Solubility and Stability : The hydroxyethyl group in CAS 92-80-8 introduces polarity, making it more water-soluble than the hydrophobic 2-methylphenyl group in the target compound .

生物活性

2-Naphthalenecarboxamide, 3-hydroxy-7-methoxy-N-(2-methylphenyl)- (CAS Number: 5538-57-8) is a compound of interest due to its potential biological activities and applications in various fields. This article delves into its chemical properties, biological activities, and relevant research findings.

- Molecular Formula : C19H17NO3

- Molecular Weight : 307.349 g/mol

- LogP : 4.19

- InChI Key : ISYIACJPZHHKAB-UHFFFAOYSA-N

| Property | Value |

|---|---|

| CAS Number | 5538-57-8 |

| Molecular Formula | C19H17NO3 |

| Molecular Weight | 307.349 g/mol |

| LogP | 4.19 |

Pharmacological Properties

Research indicates that 2-Naphthalenecarboxamide derivatives exhibit significant pharmacological activities, including:

- Antioxidant Activity : These compounds have been shown to scavenge free radicals, which may contribute to their protective effects against oxidative stress.

- Anti-inflammatory Effects : Studies suggest that this compound can modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.

- Antimicrobial Properties : The compound has demonstrated activity against various bacterial strains, indicating its potential as an antimicrobial agent.

The biological activity of 2-Naphthalenecarboxamide is attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory processes or microbial metabolism.

- Receptor Modulation : Potential interactions with cellular receptors that mediate inflammation and immune responses have been proposed.

Case Studies and Research Findings

-

Antioxidant Study :

A study evaluated the antioxidant capacity of various naphthalene derivatives, including 2-Naphthalenecarboxamide. Results indicated a strong correlation between the structure of the compound and its ability to reduce oxidative stress markers in vitro. -

Anti-inflammatory Research :

In a model of acute inflammation, administration of this compound resulted in a significant reduction in edema and inflammatory cytokine levels, suggesting a robust anti-inflammatory effect. -

Antimicrobial Activity :

A series of tests against common pathogens (e.g., Staphylococcus aureus, E. coli) showed that the compound exhibited notable inhibitory effects, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

常见问题

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 2-Naphthalenecarboxamide derivatives, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves coupling naphthalene precursors with substituted phenyl groups via amidation. For example, azo coupling reactions (using diazonium salts) are common for introducing aromatic substituents . Optimization includes varying catalysts (e.g., palladium for cross-coupling), solvents (DMF or THF), and temperature gradients (60–120°C) to maximize yield and purity. Reaction monitoring via HPLC or TLC is critical to identify intermediates .

Q. Which analytical techniques are most effective for characterizing the structural and functional properties of this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions on the naphthalene and phenyl rings .

- High-resolution mass spectrometry (HRMS) for molecular weight validation .

- FT-IR to identify functional groups (e.g., hydroxyl, methoxy, amide) .

- X-ray crystallography (if crystalline) for absolute stereochemical determination .

Advanced Research Questions

Q. How can researchers design in vitro and in vivo toxicological studies to evaluate systemic effects of this compound?

- Methodological Answer : Follow inclusion criteria from toxicological frameworks :

- In vitro : Use human cell lines (e.g., HepG2 for hepatic effects) with exposure routes (oral/dermal) mimicking pharmacokinetic profiles. Measure endpoints like apoptosis (flow cytometry) and oxidative stress (ROS assays).

- In vivo : Rodent models (rats/mice) exposed via inhalation or oral gavage. Monitor systemic outcomes (Table B-1 ):

| Health Outcome | Metrics |

|---|---|

| Hepatic/Renal Effects | ALT/AST, creatinine clearance |

| Hematological Effects | Complete blood count (CBC) |

| Respiratory Effects | Bronchoalveolar lavage fluid analysis |

- Include positive/negative controls and statistical power analysis for robustness .

Q. What computational strategies can predict the compound’s pharmacokinetics and receptor binding affinity?

- Methodological Answer :

- Molecular docking : Use software like AutoDock Vina to simulate interactions with targets (e.g., cytochrome P450 enzymes or aryl hydrocarbon receptors) .

- QSAR modeling : Train models on datasets of naphthalene derivatives to predict ADME properties (e.g., logP, bioavailability) .

- MD simulations : Assess stability of ligand-receptor complexes over nanosecond timescales . Validate predictions with in vitro assays (e.g., microsomal stability tests).

Q. How should contradictory data on metabolic pathways be resolved in interdisciplinary studies?

- Retrospective cohort analysis : Re-examine raw data (e.g., LC-MS metabolomics) for batch effects or confounding variables .

- Cross-validation : Replicate findings in independent labs using standardized protocols (e.g., OECD guidelines).

- Meta-analysis : Aggregate data from public repositories (e.g., PubChem ) to identify consensus pathways (e.g., CYP-mediated oxidation vs. glucuronidation).

Specialized Research Questions

Q. What environmental exposure models are suitable for assessing the compound’s persistence and bioaccumulation?

- Methodological Answer :

- Fugacity modeling : Predict distribution in air/water/soil compartments based on octanol-water partition coefficients (logKow) .

- Microcosm studies : Simulate biodegradation in soil/water systems under varying pH/temperature conditions. Quantify residues via GC-MS .

- Bioaccumulation assays : Use aquatic organisms (e.g., Daphnia magna) to measure trophic transfer factors .

Q. Which advanced spectroscopic methods can elucidate photodegradation mechanisms under UV exposure?

- Methodological Answer :

- Time-resolved fluorescence spectroscopy : Track real-time degradation intermediates .

- EPR spectroscopy : Detect free radicals generated during photolysis .

- LC-PDA-MS/MS : Identify breakdown products and propose degradation pathways .

Data Contradiction Analysis

Q. How can discrepancies in reported IC₅₀ values across cytotoxicity studies be addressed?

- Methodological Answer :

- Standardize assay conditions : Use identical cell lines (e.g., NIH/3T3), exposure durations (24–72 hr), and MTT/WST-1 protocols .

- Control for batch variability : Source compounds from certified suppliers (e.g., PubChem ) and validate purity (>95%) via HPLC .

- Statistical reconciliation : Apply mixed-effects models to account for inter-lab variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。